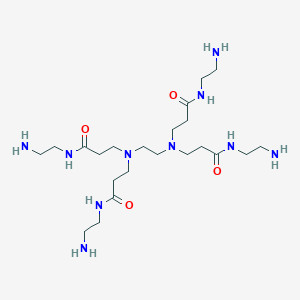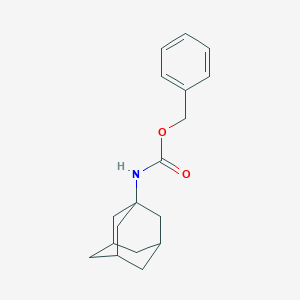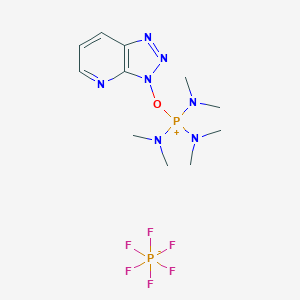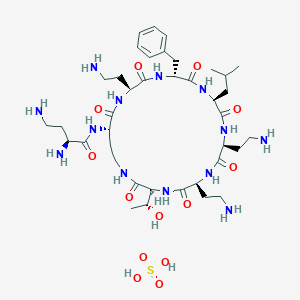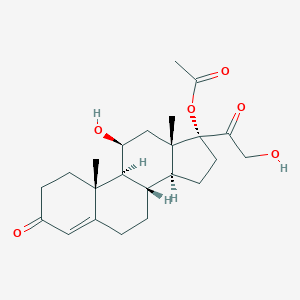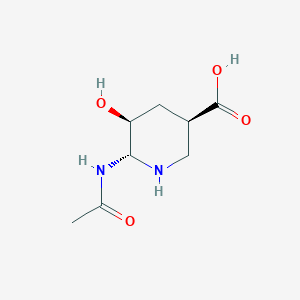
Enpirolina
Vue d'ensemble
Description
Enpirolina is a synthetic compound that has been developed for research purposes in the laboratory. It is a derivative of the naturally occurring compound indole-3-carboxylic acid (ICA), and is used as a tool in scientific research. Enpirolina has been found to be useful in a variety of laboratory experiments, including those involving the study of cell signaling pathways, gene expression, and biochemical and physiological processes.
Applications De Recherche Scientifique
Enpirolina has been found to be useful in a variety of scientific research applications. It has been used to study the effects of cell signaling pathways, gene expression, and biochemical and physiological processes. For example, Enpirolina has been used to study the effects of the Ras/Raf/MEK/ERK signaling pathway on the expression of genes involved in cell growth and differentiation. Additionally, Enpirolina has been used to study the effects of the Wnt/β-catenin signaling pathway on the expression of genes involved in cell proliferation and differentiation.
Mécanisme D'action
The mechanism of action of Enpirolina is not fully understood. However, it is believed to act as an agonist at the G protein-coupled receptor (GPCR) family of proteins. It is thought to bind to GPCR proteins and activate their downstream signaling pathways, resulting in the activation of genes involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
Enpirolina has been found to have a variety of biochemical and physiological effects. It has been shown to activate the Ras/Raf/MEK/ERK signaling pathway, resulting in the activation of genes involved in cell growth and differentiation. Additionally, Enpirolina has been found to activate the Wnt/β-catenin signaling pathway, resulting in the activation of genes involved in cell proliferation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Enpirolina has several advantages for lab experiments. It is a highly stable compound, making it easy to store and use in experiments. Additionally, it is a highly soluble compound, making it easy to use in a variety of solutions. Finally, it is a non-toxic compound, making it safe to use in experiments.
However, there are some limitations to using Enpirolina in lab experiments. It is not known to be a highly specific compound, meaning that it may activate other signaling pathways in addition to the ones it is intended to activate. Additionally, it is not known to be a highly potent compound, meaning that it may require higher concentrations than other compounds to achieve the desired effect.
Orientations Futures
Potential future directions for research involving Enpirolina include further study of its mechanism of action and its effects on other signaling pathways. Additionally, further research could be done to determine the optimal concentrations and conditions for using Enpirolina in experiments. Additionally, further research could be done to develop new derivatives of Enpirolina that are more specific and/or more potent than the original compound. Finally, further research could be done to develop new applications for Enpirolina, such as its use in drug discovery or as a tool for studying diseases.
Propriétés
IUPAC Name |
(R)-[(2R)-piperidin-2-yl]-[2-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F6N2O/c20-18(21,22)13-6-4-11(5-7-13)15-9-12(10-16(27-15)19(23,24)25)17(28)14-3-1-2-8-26-14/h4-7,9-10,14,17,26,28H,1-3,8H2/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVRKDMRZFCUEE-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC(=NC(=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Enpirolina | |
CAS RN |
66364-73-6 | |
| Record name | Enpiroline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ENPIROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M7Y72EP9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



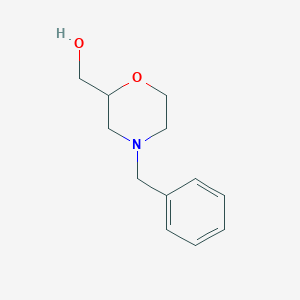


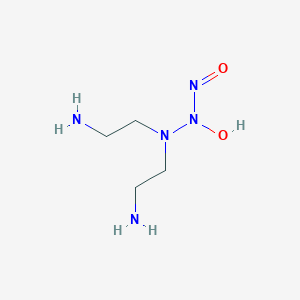

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)
